- Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivatives, Journal of Molecular Structure, 2017, 1130, 463-471

Cas no 939-70-8 (2-Acetylbenzimidazole)

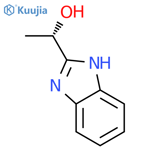

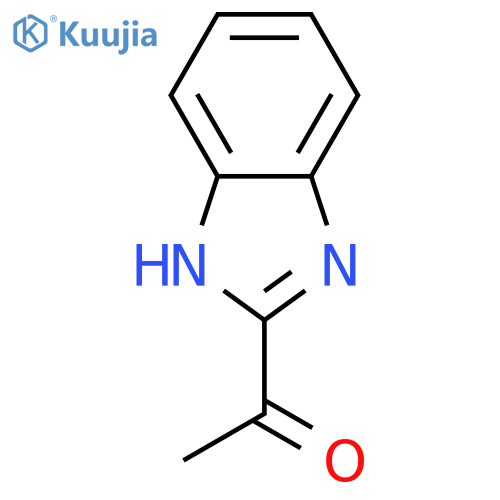

2-Acetylbenzimidazole structure

商品名:2-Acetylbenzimidazole

2-Acetylbenzimidazole 化学的及び物理的性質

名前と識別子

-

- 1-(1H-Benzo[d]imidazol-2-yl)ethanone

- 1-(1H-Benzoimidazol-2-yl)ethanone

- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE

- 2-Acetylbenzimidazole

- 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)

- 1-(1H-benzimidazol-2-yl)ethanone

- 2-acetyl benzimidazole

- Ethanone, 1-(1H-benzimidazol-2-yl)-

- 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One

- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone

- PubChem9409

- 2-acetylbenzoimidazole

- PubChem7586

- Fuberidazole metabolite

- zlchem 1105

- 2-acetylbenzo[d]imidazole

- M11 2-Acetylbenzimidazole

- 2-Acetyl-1H

- 1-(1H-Benzimidazol-2-yl)ethanone (ACI)

- Ketone, 2-benzimidazolyl methyl (7CI, 8CI)

- 1-(1H-Benzimidazol-2-yl)ethan-1-one

- 2-Acetyl-1H-benzimidazole

- 2-Benzimidazolyl methyl ketone

- 12P-660

- CS-W023047

- UYFMRVDIXXOWLR-UHFFFAOYSA-N

- AKOS000275482

- Q-101101

- EN300-13259

- InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11

- STK803098

- EU-0063375

- NS00067465

- DTXSID90239867

- 939-70-8

- I10097

- ALBB-020352

- MFCD00159994

- 2-acetylbenzimidazole, AldrichCPR

- SY081619

- SCHEMBL1132610

- AE-848/01427028

- Z90124730

- F2101-0111

- DB-057456

- 1-(1H-1,3-benzodiazol-2-yl)ethanone

- DB-020321

-

- MDL: MFCD00159994

- インチ: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)

- InChIKey: UYFMRVDIXXOWLR-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1NC2C(=CC=CC=2)N=1

計算された属性

- せいみつぶんしりょう: 160.06400

- どういたいしつりょう: 160.064

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8

- ひょうめんでんか: 0

- 互変異性体の数: 7

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.265

- ふってん: 347.4°C at 760 mmHg

- フラッシュポイント: 167.988 °C

- 屈折率: 1.658

- PSA: 45.75000

- LogP: 1.76550

- ようかいせい: 未確定

2-Acetylbenzimidazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-Acetylbenzimidazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Acetylbenzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H45880-100mg |

2-Acetylbenzimidazole |

939-70-8 | 96% | 100mg |

¥85.0 | 2022-04-28 | |

| eNovation Chemicals LLC | K15666-2g |

1-(1H-benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 97% | 2g |

$490 | 2024-05-24 | |

| Enamine | EN300-13259-0.05g |

1-(1H-1,3-benzodiazol-2-yl)ethan-1-one |

939-70-8 | 95% | 0.05g |

$19.0 | 2023-04-28 | |

| abcr | AB216134-5 g |

1-(1H-Benzimidazol-2-yl)ethanone, 95%; . |

939-70-8 | 95% | 5g |

€377.10 | 2023-02-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-1g |

2-Acetylbenzimidazole |

939-70-8 | 96% | 1g |

¥199.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-200mg |

2-Acetylbenzimidazole |

939-70-8 | 96% | 200mg |

137.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-5g |

2-Acetylbenzimidazole |

939-70-8 | 96% | 5g |

1639.0CNY | 2021-07-12 | |

| Ambeed | A307673-5g |

1-(1H-Benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 96% | 5g |

$98.0 | 2025-03-18 | |

| Alichem | A069004443-100g |

1-(1H-Benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 96% | 100g |

$1603.80 | 2023-08-31 | |

| Apollo Scientific | OR32334-1g |

1-(1H-1,3-Benzodiazol-2-yl)ethan-1-one |

939-70-8 | 95% | 1g |

£62.00 | 2025-02-20 |

2-Acetylbenzimidazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium dichromate Solvents: Acetic acid

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ; rt; 2 h, reflux

リファレンス

- Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivatives, International Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; < 40 °C; 1.5 h, 35 °C

リファレンス

- Process for producing thiabendazole, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Solvents: Acetonitrile , Water ; 15 - 20 min, 10 - 15 °C; 30 min, 15 °C

リファレンス

- Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat K, Bioorganic & Medicinal Chemistry, 2018, 26(1), 8-16

合成方法 5

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C

リファレンス

- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,

合成方法 6

はんのうじょうけん

1.1 Catalysts: Aluminum chloride ; 2 h, reflux

リファレンス

- Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivatives, Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Heptane ; 2 h, -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

リファレンス

- Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediate, Tetrahedron Letters, 2005, 46(30), 5081-5084

合成方法 9

はんのうじょうけん

1.1 Reagents: Acetic acid , Potassium dichromate Solvents: Acetic acid ; rt

リファレンス

- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex, ARKIVOC (Gainesville, 2009, (13), 324-341

合成方法 10

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Acetone , Water ; < 40 °C; 1.5 h, 35 °C

リファレンス

- Process for preparation of thiabendazole, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide , Water ; 1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C

リファレンス

- Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Alumina (Neutral) , Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ; 7 min, rt

リファレンス

- Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditions, Indian Journal of Chemistry, 2003, (12), 3128-3130

合成方法 13

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) , Graphene Solvents: Toluene ; 8 h, 1 atm, 80 °C

リファレンス

- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres, Catalysts, 2023, 13(1),

合成方法 14

はんのうじょうけん

1.1 Reagents: Chromium trioxide Solvents: Acetic acid , Water ; 1.5 h, 60 °C

リファレンス

- Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivatives, Linchan Huaxue Yu Gongye, 2016, 36(3), 81-87

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water

1.2 -

1.2 -

リファレンス

- Preparation method of benzimidazolone, China, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 15 min, rt; 24 h, reflux

リファレンス

- Synthesis of thiabendazole, Huaxue Shiji, 2016, 38(12), 1235-1238

合成方法 17

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Potassium dichromate ; 5 h, rt

リファレンス

- A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+, Journal of Molecular Structure, 2020, 1204,

合成方法 18

はんのうじょうけん

リファレンス

- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

合成方法 19

はんのうじょうけん

1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Sulfuric acid Solvents: Acetone , Water ; rt → 40 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C

リファレンス

- Method for preparing thiabendazole, China, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ; 30 min, 80 °C; 5 h, 80 °C

リファレンス

- Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2, Journal of Chemistry, 2017, 8647419,

2-Acetylbenzimidazole Raw materials

- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

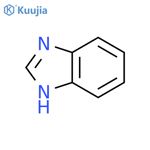

- Benzimidazole

- (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

- Acetamide, N-(iminophenylmethyl)-

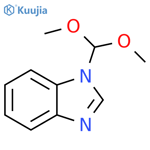

- 1H-Benzimidazole, 1-(dimethoxymethyl)-

2-Acetylbenzimidazole Preparation Products

2-Acetylbenzimidazole 関連文献

-

Jaroslav Smitka,Américo Lemos,Mintu Porel,Steffen Jockusch,Tomás R. Belderrain,Eva Tesa?ová,José P. Da Silva Photochem. Photobiol. Sci. 2014 13 310

-

2. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633

-

3. Formation of benzimidazoles at high pressureGeorge Holan,John J. Evans,Max Linton J. Chem. Soc. Perkin Trans. 1 1977 1200

-

4. Index pages

-

5. Binding of cis-dichlorobis(1-methylimidazole-2-thiol)-palladium(II) and -platinum(II) to nucleosides: synthesis and hydrogen-1 and carbon-13 nuclear magnetic resonance studiesJean Dehand,Jeanne Jordanov J. Chem. Soc. Dalton Trans. 1977 1588

939-70-8 (2-Acetylbenzimidazole) 関連製品

- 18773-95-0(2-Acetylbenzimidazole)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:939-70-8)2-Acetylbenzimidazole

清らかである:99%

はかる:25g

価格 ($):400.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:939-70-8)2-Acetylbenzimidazole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ